molecular formula C9H13N3 B3224731 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine CAS No. 1236861-92-9

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine

Cat. No. B3224731
M. Wt: 163.22
InChI Key: MAZAVIFVSBBCOM-UHFFFAOYSA-N
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Patent
US08618117B2

Procedure details

Compound P15 was prepared according to the general procedure described for the synthesis of P12 in Preparation 12, except that 2-chloro-4,6-dimethylpyrimidine (the synthesis of 2-chloro-4,6-dimethylpyrimidine is described by G. Vlad & I. T. Horvath, J. Organic Chem., 2002, 67, 6550-6552) was used instead of 2-chloro-5-methylpyrimidine, to provide P15. Yield: 345 mg, 2.11 mmol, 43%. 1H NMR (400 MHz, CD3OD) δ 2.44 (s, 6H), 4.00 (m, 2H), 4.14 (m, 3H), 7.12 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.ClC1[N:16]=[CH:15][C:14]([CH3:17])=CN=1>>[NH:16]1[CH2:15][CH:14]([C:2]2[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=2)[CH2:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound P15 was prepared
CUSTOM
Type
CUSTOM
Details
to provide P15

Outcomes

Product
Name
Type
Smiles
N1CC(C1)C1=NC(=CC(=N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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